molecular formula C20H23Cl2N5O3S B2612843 Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 886913-51-5

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2612843
CAS No.: 886913-51-5
M. Wt: 484.4
InChI Key: VLCZKRNZNAXTOI-UHFFFAOYSA-N
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Description

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23Cl2N5O3S and its molecular weight is 484.4. The purity is usually 95%.
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Biological Activity

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core linked to a thiazole derivative and a dichlorophenyl moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Cytotoxic Effects

The biological activity of the compound extends to cytotoxicity against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, which is crucial for developing new anticancer therapies. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific cellular targets involved in cell signaling pathways. The presence of the thiazole moiety may enhance its ability to modulate these pathways effectively .

Case Studies

  • Antimicrobial Activity : A comparative study assessed various thiazole derivatives for their antimicrobial properties. This compound was among the most potent against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : In a study examining the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Data Tables

Activity Tested Organism/Cell Line IC50 (µM) Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
Cytotoxic (Cancer)HeLa25
Cytotoxic (Cancer)MCF-730

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O3S/c1-3-15-23-19-27(24-15)18(28)17(31-19)16(13-6-5-12(21)11-14(13)22)25-7-9-26(10-8-25)20(29)30-4-2/h5-6,11,16,28H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZKRNZNAXTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.